molecular formula C10H4F3NO3 B13608977 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B13608977
M. Wt: 243.14 g/mol
InChI Key: ODJRHZJKFHNCMV-UHFFFAOYSA-N
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Description

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3,4,5-trifluorobenzonitrile oxide with propargyl alcohol under basic conditions to form the isoxazole ring . The reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The isoxazole ring can interact with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid is unique due to the presence of three fluorine atoms on the phenyl ring. This trifluoromethyl group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H4F3NO3

Molecular Weight

243.14 g/mol

IUPAC Name

5-(3,4,5-trifluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H4F3NO3/c11-5-1-4(2-6(12)9(5)13)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16)

InChI Key

ODJRHZJKFHNCMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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